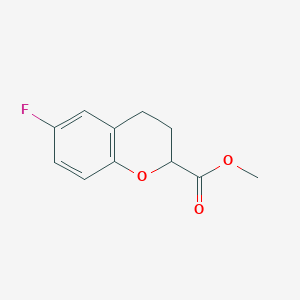

Methyl 6-fluorochroman-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)15-10/h3,5-6,10H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYAXMIKHJVIJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2=C(O1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595128 | |

| Record name | Methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874649-82-8 | |

| Record name | 2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874649-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-fluorochroman-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of Methyl 6-fluorochroman-2-carboxylate. This fluorinated derivative of chroman is a significant chiral building block, particularly in the pharmaceutical industry, valued for its role in the synthesis of optically pure compounds.

Core Structure and Properties

This compound possesses a rigid chroman backbone, which is a bicyclic system consisting of a benzene ring fused to a dihydropyran ring. A fluorine atom is substituted at the 6-position of the aromatic ring, and a methyl ester group is attached at the 2-position of the dihydropyran ring. This specific arrangement of functional groups is crucial for its chemical reactivity and biological applications.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quantitative overview of its characteristics.

| Property | Value | Reference |

| CAS Number | 874649-82-8 | [1] |

| Molecular Formula | C₁₁H₁₁FO₃ | [1] |

| Molecular Weight | 210.20 g/mol | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Boiling Point | 286.8 °C | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quality control of this compound. The following tables outline its key spectroscopic features.

Table 2: ¹H NMR Spectral Data

The proton NMR spectrum provides detailed information about the hydrogen atom environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (in CDCl₃) | Reference |

| 6.89-6.79 | m | 2H | Aromatic protons (Ar) | [3] |

| 6.77-6.72 | m | 1H | Aromatic proton (Ar) | [3] |

| 4.73-4.69 | m | 1H | Methine proton (-CH-) | [3] |

| 3.79 | s | 3H | Methyl protons (-OCH₃) | [3] |

| 2.87-2.69 | m | 2H | Methylene protons (-CH₂-) | [3] |

| 2.31-2.12 | m | 2H | Methylene protons (-CH₂-) | [3] |

Table 3: Predicted IR and Mass Spectrometry Data

While specific experimental spectra are not widely published, the expected key signals can be predicted based on the compound's functional groups.

| Spectroscopy | Feature | Predicted Range/Value | Reference |

| FT-IR | Ester C=O Stretch | ~1740 cm⁻¹ (strong) | [4] |

| FT-IR | C-O Stretch | Two or more bands in the 1300-1000 cm⁻¹ region | [5] |

| FT-IR | C-F Stretch (Aromatic) | ~1100 cm⁻¹ | [4] |

| FT-IR | Aromatic C=C Stretch | 1600-1475 cm⁻¹ (weak to medium) | [6] |

| MS (EI) | Molecular Ion [M]⁺ | m/z 210 | |

| MS (EI) | Fragmentation | Characteristic loss of the methoxy group (-OCH₃, m/z 31) and the carbomethoxy group (-COOCH₃, m/z 59). A prominent peak may result from the McLafferty rearrangement.[7] | [7] |

Synthesis and Experimental Protocols

This compound is typically synthesized through the esterification of its corresponding carboxylic acid precursor, 6-fluorochroman-2-carboxylic acid. The overall synthesis pathway often starts from more readily available chemicals.

Protocol 1: Synthesis of 6-Fluorochroman-2-carboxylic Acid

This precursor can be synthesized from 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid via hydrogenation.[8]

-

Materials: 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (30 g, 0.144 mol), 5% Palladium on carbon (Pd/C, 5 g, wet), Glacial acetic acid (500 mL).

-

Apparatus: Autoclave reactor.

-

Procedure:

-

Combine the starting material, Pd/C catalyst, and glacial acetic acid in an autoclave.

-

Seal the reactor and purge with nitrogen gas three times.

-

Replace the nitrogen atmosphere with hydrogen gas and pressurize to 2.0 MPa.

-

Heat the reactor to 70-80°C while maintaining hydrogen pressure. The reaction is complete when hydrogen consumption ceases.

-

After completion, cool the reactor, release the pressure, and filter the reaction mixture to recover the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to remove the acetic acid.

-

The resulting concentrate is poured into petroleum ether and heated to yield a white crystalline solid.

-

Filter and dry the solid to obtain 6-fluorochroman-2-carboxylic acid (Yield: 88.4%).[8]

-

Protocol 2: Esterification to this compound

This protocol describes the final esterification step.[1][3]

-

Materials: 6-fluorochroman-2-carboxylic acid, Methanol, Sulfuric acid (catalytic amount), Tetrahydrofuran (THF).

-

Procedure:

-

To a solution of 6-fluorochroman-2-carboxylic acid, add methanol and a catalytic amount of sulfuric acid.[1]

-

Stir the mixture at room temperature (20-25 °C) until Thin-Layer Chromatography (TLC) indicates the consumption of the starting carboxylic acid (less than 1%).[3]

-

Neutralize the reaction mixture.[1]

-

Concentrate the solution under reduced pressure.

-

Dissolve the residue in THF and concentrate again to remove water via azeotropic distillation.[3]

-

The final product, this compound, is obtained after purification.[1]

-

Biological Activity and Applications

This compound is primarily valued as a chiral building block for synthesizing optically pure molecules in the pharmaceutical industry.[9] Its main application is as a substrate for the enzymatic resolution of (S)- and (R)-6-fluoro-chroman-2-carboxylic acids (FCCAs), which are pivotal intermediates.[9] For instance, these FCCAs are crucial in the synthesis of Nebivolol, a beta-blocker used for treating hypertension.[6][10][11]

Enzymatic Resolution of Racemic MFCC

The chemical resolution of racemic mixtures is often complex and can result in low yields. An efficient enzymatic method has been developed using two specific esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus.[9] This process allows for the highly enantioselective production of both (S)- and (R)-FCCAs from racemic this compound (MFCC).[9]

-

(S)-FCCA Production: The esterase EstS selectively hydrolyzes the (S)-enantiomer of MFCC, producing (S)-FCCA with an enantiomeric excess (ee) value >99%.[9]

-

(R)-FCCA Production: The esterase EstR selectively hydrolyzes the (R)-enantiomer of MFCC, yielding (R)-FCCA with an ee of 95–96%.[9]

This enzymatic resolution can be performed in a sequential batch process using immobilized cells, offering a green and high-yield alternative to traditional chemical methods.[9]

Conclusion

This compound stands out as a critical intermediate in modern organic and pharmaceutical chemistry. Its well-defined structure and properties, coupled with efficient synthetic and resolution methodologies, make it an invaluable tool for the development of enantiomerically pure active pharmaceutical ingredients. The advancement of enzymatic protocols for its resolution further enhances its utility, aligning with the principles of green chemistry and providing a robust platform for the synthesis of complex therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. Chemistry!!! Not Mystery : Fragmentation and mass spectra of Esters [chemistrynotmystery.com]

- 4. This compound | 874649-82-8 | Benchchem [benchchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. GCMS Section 6.14 [people.whitman.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate | C11H7FO4 | CID 14089205 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of Methyl 6-fluorochroman-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-fluorochroman-2-carboxylate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, the 6-fluorochroman core, is a key component in several biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectroscopic characterization of this compound, intended to serve as a valuable resource for researchers and scientists in the field. The strategic incorporation of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound a valuable intermediate for the synthesis of novel therapeutic agents. Notably, its precursor, 6-fluorochroman-2-carboxylic acid, is a crucial building block in the synthesis of Nebivolol, a beta-blocker used to treat high blood pressure.[1] Analogs of this scaffold have also been investigated for other biological activities, including as 5-HT1A receptor antagonists and aldose reductase inhibitors.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁FO₃ | N/A |

| Molecular Weight | 210.20 g/mol | [2] |

| CAS Number | 874649-82-8 | [2] |

| Melting Point | Not Available | N/A |

| Boiling Point (Predicted) | Not Available | N/A |

| Density (Predicted) | Not Available | N/A |

| Solubility | Soluble in Dichloromethane, Methanol | N/A |

| Appearance | Oily Mass | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of 6-fluorochroman-2-carboxylic acid. A detailed experimental protocol is provided below, based on established literature procedures.[3]

Synthesis of 6-fluorochroman-2-carboxylic acid

The precursor, 6-fluorochroman-2-carboxylic acid, can be synthesized from p-fluorophenol and dimethyl acetylenedicarboxylate through a multi-step process involving an addition reaction, hydrolysis, cyclization, and subsequent reduction.[1]

Esterification of 6-fluorochroman-2-carboxylic acid

Materials:

-

6-fluorochroman-2-carboxylic acid

-

Methanol (MeOH)

-

Sulfuric acid (H₂SO₄)

-

Dichloromethane (DCM)

-

Purified water

-

Sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of 6-fluorochroman-2-carboxylic acid in methanol is prepared in a round-bottom flask at room temperature (25-30°C).[3]

-

A catalytic amount of sulfuric acid is added to the solution.[3]

-

The reaction mixture is stirred at room temperature for 3-5 hours.[3]

-

The methanol is distilled off under vacuum at 40-45°C.[3]

-

To the reaction mixture, dichloromethane and purified water are added.[3]

-

The organic layer is separated and washed sequentially with purified water and a sodium bicarbonate solution.[3]

-

The organic layer is then washed again with purified water.[3]

-

The organic layer is dried over sodium sulfate, and the dichloromethane is distilled off under high vacuum.[3]

-

The resulting residue is degassed at 50°C to obtain this compound as an oily mass.[3]

The purity of the resulting ester can be assessed by High-Performance Liquid Chromatography (HPLC).[3] A purity of 99.97% has been reported using this method.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) data provides information on the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are consistent with its chemical structure.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.8 | m | 3H | Aromatic protons |

| ~4.8 | dd | 1H | H-2 |

| ~3.8 | s | 3H | -OCH₃ |

| ~2.8 | m | 2H | H-4 |

| ~2.2 | m | 2H | H-3 |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~170-175 | C=O (ester) |

| ~155-160 (d) | C-6 (bearing F) |

| ~148-152 | C-8a |

| ~120-125 | C-4a |

| ~115-120 (d) | Aromatic CH |

| ~112-117 (d) | Aromatic CH |

| ~75-80 | C-2 |

| ~52-55 | -OCH₃ |

| ~25-30 | C-4 |

| ~20-25 | C-3 |

Note: The aromatic carbon signals will exhibit splitting due to coupling with the fluorine atom.

Infrared (IR) Spectroscopy

Experimental Infrared (IR) spectroscopy data is not available in the reviewed literature. However, the characteristic absorption bands can be predicted based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Vibration |

| ~3000-2850 | C-H | Stretching (Aliphatic) |

| ~1750-1735 | C=O | Stretching (Ester) |

| ~1600-1450 | C=C | Stretching (Aromatic) |

| ~1250-1000 | C-O | Stretching (Ester and Ether) |

| ~1150-1000 | C-F | Stretching |

Mass Spectrometry

Experimental mass spectrometry data is not available. The expected molecular ion peak ([M]⁺) for this compound would be at m/z 210.0692, corresponding to the exact mass of the molecule. High-resolution mass spectrometry would be instrumental in confirming the elemental composition.

Biological Activity and Potential Applications

While there are no specific studies detailing the biological activity of this compound, its structural relationship to known bioactive molecules provides insights into its potential applications.

-

Intermediate for Nebivolol: The precursor, 6-fluorochroman-2-carboxylic acid, is a key intermediate in the synthesis of Nebivolol, a cardiovascular drug.[1] This highlights the importance of this compound as a direct precursor in this synthetic route.

-

Potential as a 5-HT1A Receptor Antagonist: Other derivatives of 6-fluorochroman have been investigated as potential antagonists for the 5-HT1A receptor, which is a target for treating anxiety and depression.

-

Potential as an Aldose Reductase Inhibitor: Structurally related chroman derivatives have shown inhibitory activity against aldose reductase, an enzyme implicated in the complications of diabetes.

The logical relationship for its primary established role is depicted below.

Caption: Role as a key intermediate in the synthesis of Nebivolol.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of new pharmaceuticals. This guide has summarized its key physicochemical properties, provided a detailed experimental protocol for its synthesis, and outlined its spectroscopic characteristics. While further experimental data, particularly for ¹³C NMR, IR, and mass spectrometry, would be beneficial for a more complete profile, the information presented here provides a solid foundation for researchers working with this compound. The established link to the synthesis of Nebivolol and the potential for other biological activities underscore the importance of continued investigation into this and related fluorinated chroman derivatives.

References

An In-depth Technical Guide to Methyl 6-fluorochroman-2-carboxylate

CAS Number: 874649-82-8

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of Methyl 6-fluorochroman-2-carboxylate (MFCC), a key chiral building block and intermediate in the pharmaceutical industry. The document details its physicochemical properties, synthesis protocols, significant chemical reactions, and its role in the development of therapeutic agents. Particular focus is given to its application as an intermediate in the synthesis of hydroxylated Nebivolol metabolites and its use in innovative enzymatic resolution processes. Safety, handling, and analytical data are also presented to provide a complete profile for laboratory and research applications.

Core Compound Properties

This compound is a fluorinated chroman derivative recognized for its utility in organic synthesis.[1] The presence of a fluorine atom can enhance lipophilicity and metabolic stability, making it an attractive building block for drug discovery.[2] It is primarily used as an intermediate in the synthesis of more complex molecules, including pharmacologically active compounds.[2][3]

Physicochemical Data

The fundamental properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 874649-82-8 | |

| Molecular Formula | C₁₁H₁₁FO₃ | [1] |

| Molecular Weight | 210.20 g/mol | [1][4] |

| Appearance | White to light yellow powder or crystal | [3] |

| Melting Point | 46.0 to 50.0 °C | |

| Boiling Point | 286.8 ± 40.0 °C (Predicted) | [1][3] |

| Density | 1.242 ± 0.06 g/cm³ (Predicted) | [1][3] |

| Purity | >98.0% (GC) | |

| Solubility | Dichloromethane, Methanol | [3] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [3] |

Analytical Data

Key analytical data for structure confirmation is provided below.

| Analysis Type | Data | Source |

| ¹H NMR | δH (400 MHz; CDCl₃) 6.89-6.79 (2H, m, Ar), 6.77-6.76-6.72 (1H, m, Ar), 4.73-4.69 (1H, m), 3.79 (3H, s), 2.87-2.69 (2H, m) , 2.31-2.12 (2H, m) | [3] |

| InChI Key | QAYAXMIKHJVIJM-UHFFFAOYSA-N | [3] |

| SMILES | C1(C(OC)=O)OC2=CC=C(F)C=C2CC1 | [3] |

Synthesis and Manufacturing

The primary route for synthesizing this compound involves a two-step process starting from 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid. The process includes hydrogenation followed by esterification.[3]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

Materials:

-

6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (20 g, 96 mmol)[3]

-

Methanesulfonic acid (2 g, 20 mmol)[3]

-

5% Palladium on Carbon (Pd/C) catalyst (2 g)[3]

-

Tetrahydrofuran (THF)[3]

-

Methanol (100 ml)[3]

-

Hydrogen gas[3]

Procedure:

-

Hydrogenation: A mixture of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (20 g), methanesulfonic acid (2 g), and 5% Pd/C catalyst (2 g) in THF is subjected to hydrogenation at 45-55°C under 4 bar of hydrogen pressure. The reaction is monitored by Thin Layer Chromatography (TLC) until hydrogen consumption ceases.[3]

-

Work-up 1: Upon completion, the catalyst is removed by filtration. The reaction mixture is then concentrated to approximately 40 ml under reduced pressure.[3]

-

Esterification: 100 ml of methanol is added to the concentrated residue. The mixture is stirred at 20-25°C until TLC analysis indicates less than 1% of the starting carboxylic acid remains.[3]

-

Work-up 2: The solution is concentrated under reduced pressure. The residue is dissolved in 60 ml of THF and concentrated again to remove water via azeotropic distillation.[3]

-

Final Product: This procedure yields this compound (20 g, 100% yield).[3]

Chemical Reactivity and Applications

This compound is a valuable intermediate for several key chemical transformations. Its primary applications include its role as a precursor for pharmaceutical agents and its use as a substrate for producing high-purity chiral compounds.[3][5]

Application in Nebivolol Metabolite Synthesis

This compound serves as an intermediate in the preparation of hydroxylated metabolites of Nebivolol, a beta-blocker used to treat high blood pressure.[3][6]

Enzymatic Resolution for Chiral Acids

A significant application is its use as a racemic substrate for the enzymatic resolution of (S)- and (R)-6-fluoro-chroman-2-carboxylic acids (FCCAs), which are themselves pivotal chiral building blocks.[5] This innovative method uses two distinct esterases, EstS and EstR, for sequential batch resolution.[5]

Caption: Sequential enzymatic resolution of racemic MFCC into (S) and (R)-FCCA.

System: An aqueous-toluene biphasic system.[5] Substrate: Racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC).[5] Enzymes: Immobilized cells of esterases EstS and EstR, isolated from Geobacillus thermocatenulatus.[5]

Procedure:

-

Sequential Batch Resolution: The process is designed for sequential production. In each batch, only the aqueous phase containing the immobilized enzyme is replaced. The organic phase containing the MFCC substrate is retained.[5]

-

(S)-FCCA Production: The reaction is initiated with immobilized EstS to selectively hydrolyze one enantiomer, producing (S)-FCCA with an enantiomeric excess (ee) >99%.[5]

-

(R)-FCCA Production: After recovering the (S)-FCCA from the aqueous phase, the aqueous phase is replaced with one containing immobilized EstR. This enzyme then hydrolyzes the remaining enantiomer in the organic phase to produce (R)-FCCA with an ee of 95-96%.[5]

-

Productivity: This method allows for high productivity, yielding significant concentrations of optically pure FCCAs over multiple batches. In one study, ten sequential batches yielded 229.3 mM of (S)-FCCA and 224.1 mM of (R)-FCCA within 40 hours, achieving a 93.5% total mole yield.[5]

Reduction to Aldehyde

This compound can be reduced to form 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde, another important synthetic intermediate.[7] A common reducing agent for this transformation is Sodium bis(2-methoxyethoxy)aluminum dihydride (Vitride).[7]

Caption: Workflow for the reduction of MFCC to its corresponding aldehyde.

Materials:

-

This compound (50 g, 0.238 moles)[7]

-

Methylene dichloride (MDC) (500 ml)[7]

-

70% Sodium bis(2-methoxyethoxy)aluminum dihydride (Vitride) solution in toluene (77.63 g)[7]

-

Toluene (100 ml)[7]

-

15% aqueous HCl solution (130 ml)[7]

-

Water (250 ml)[7]

Procedure:

-

A solution of this compound in MDC is prepared under a nitrogen atmosphere and cooled to -78°C.[7]

-

In a separate flask, the Vitride solution is prepared in toluene under nitrogen.[7]

-

The Vitride solution is added slowly to the reaction mixture over 3-4 hours, maintaining the temperature between -73 to -78°C.[7]

-

After the addition is complete, the reaction is stirred for an additional 30 minutes at the same temperature.[7]

-

The reaction is then quenched by adding the 15% aqueous HCl solution, followed by water.[7] The product, 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde, can then be isolated.

Biological and Pharmacological Context

While this compound is not typically used as a final active pharmaceutical ingredient, its structural motif is found in many biologically active molecules. The fluorochroman core is a component of compounds investigated for various therapeutic targets. For instance, different derivatives of 6-fluorochroman have been synthesized and evaluated as potential 5-HT1A receptor antagonists.[8] The pharmacokinetic profile of MFCC suggests it may have high gastrointestinal absorption and the ability to cross the blood-brain barrier, indicating its potential as a scaffold for developing drugs targeting the central nervous system.[1]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The compound is classified with specific hazard warnings.

| Safety Information | Details | Source |

| Signal Word | Warning | [3] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |

| Precautionary Statements | P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [3] |

Handling Recommendations:

-

Use in a well-ventilated area or under a fume hood.[9]

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[9]

-

Avoid formation of dust and aerosols.[9]

-

Store in a cool, dry place in a tightly sealed container.[9]

-

In case of contact, follow standard first-aid procedures and consult a physician.[9]

References

- 1. This compound | 874649-82-8 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. 874649-82-8 | CAS DataBase [m.chemicalbook.com]

- 4. labproinc.com [labproinc.com]

- 5. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate | 874649-82-8 [chemicalbook.com]

- 7. WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde - Google Patents [patents.google.com]

- 8. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acrospharma.co.kr [acrospharma.co.kr]

The Pivotal Role of Methyl 6-Fluorochroman-2-carboxylate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-fluorochroman-2-carboxylate, a key chiral building block, has emerged as a valuable scaffold in medicinal chemistry. Its unique structural features, including the presence of a fluorine atom and a chroman nucleus, have led to the development of a diverse range of therapeutic agents. This technical guide provides an in-depth overview of the synthesis, applications, and biological evaluation of this compound and its derivatives. It details experimental protocols for key synthetic transformations and biological assays, presents quantitative data in a structured format, and visualizes relevant pathways and workflows to facilitate further research and development in this promising area of drug discovery.

Introduction

The chroman ring system is a privileged scaffold found in numerous biologically active natural products and synthetic compounds. The incorporation of a fluorine atom into this structure can significantly enhance a molecule's pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[1][2] this compound serves as a important starting material for the synthesis of a variety of derivatives with potential applications in treating cardiovascular diseases, infectious diseases, central nervous system disorders, and cancer. Its most prominent role is as a key intermediate in the synthesis of Nebivolol, a highly selective β1-adrenergic receptor antagonist.[3][4] This guide explores the broader medicinal chemistry applications of this versatile compound.

Synthesis of this compound and its Precursors

The synthesis of racemic and enantiomerically pure forms of 6-fluorochroman-2-carboxylic acid and its methyl ester is crucial for their application in drug discovery.

Synthesis of Racemic 6-Fluorochroman-2-carboxylic Acid

A common route to 6-fluorochroman-2-carboxylic acid involves the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[5][6]

Experimental Protocol: Synthesis of 6-Fluorochroman-2-carboxylic Acid [5]

-

Reaction Setup: In a 500 mL autoclave reactor, charge 10.0 g of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid and 0.5 g of 5% Palladium on carbon (Pd/C) in 150 mL of acetic acid under a nitrogen atmosphere.

-

Hydrogenation: Apply 15-20 kg of hydrogen pressure and heat the reactor to 75-80 °C for 30-35 hours. Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, filter the reaction mixture and wash the solid with 25 mL of acetic acid. Concentrate the filtrate under reduced pressure.

-

Purification: To the degassed mass, add toluene and an aqueous solution of NaOH (2.28g in 30 ml water). Stir for 30 minutes and separate the aqueous and toluene layers.

-

Isolation: Acidify the aqueous layer with concentrated HCl to precipitate the solid product. Filter, wash with water, and dry to obtain 6-fluorochroman-2-carboxylic acid.

Esterification to this compound

The carboxylic acid is readily converted to its methyl ester via standard esterification procedures.

Enzymatic Resolution of Racemic this compound

Optically pure (S)- and (R)-6-fluorochroman-2-carboxylic acids are pivotal for the synthesis of stereospecific drugs. Enzymatic resolution of the racemic methyl ester offers a green and efficient alternative to chemical resolution.[7][8]

Experimental Protocol: Sequential Biphasic Batch Resolution of this compound [7][8]

-

System Setup: A biphasic system is established with an aqueous phase and a toluene phase containing racemic this compound (MFCC).

-

Enzymatic Reaction (Batch 1 - (S)-FCCA): Immobilized cells of EstS (an esterase from Geobacillus thermocatenulatus) are added to the aqueous phase. The reaction proceeds, leading to the selective hydrolysis of the (S)-enantiomer of MFCC to (S)-6-fluorochroman-2-carboxylic acid ((S)-FCCA), which partitions into the aqueous phase.

-

Product Recovery (Batch 1): The aqueous phase containing (S)-FCCA is removed.

-

Enzymatic Reaction (Batch 2 - (R)-FCCA): A fresh aqueous phase containing immobilized cells of EstR (an esterase from the same organism with opposite enantioselectivity) is added. The reaction hydrolyzes the remaining (R)-MFCC to (R)-6-fluorochroman-2-carboxylic acid ((R)-FCCA).

-

Product Recovery (Batch 2): The aqueous phase containing (R)-FCCA is removed.

-

Recycling: The organic phase with unreacted MFCC is retained and supplemented for subsequent batches. This sequential process can be repeated for multiple batches to achieve high yields of both enantiomers.[8]

Medicinal Chemistry Applications

This compound and its parent acid are versatile starting materials for a range of therapeutic agents.

Cardiovascular Drugs: Nebivolol Synthesis

The most well-documented application is in the synthesis of Nebivolol, a third-generation beta-blocker. The 6-fluorochroman moiety is crucial for its selective β1-adrenergic receptor antagonism.[3][4]

Anti-tubercular Agents

Derivatives of 6-fluorochroman-2-carboxylic acid have shown promising activity against Mycobacterium tuberculosis. These compounds are synthesized via the Ugi four-component condensation reaction.

Experimental Protocol: Ugi Four-Component Condensation

-

Imine Formation: 6-Fluorochroman-2-carboxylic acid is reacted with an aryl aldehyde and 3,4,5-trimethoxy amine to form an imine intermediate.

-

Isocyanide Addition: Tert-butyl isocyanide is added to the reaction mixture.

-

Rearrangement: The intermediate undergoes rearrangement to yield the final N-((tert-butylcarbamoyl)(4-substitutedphenyl) methyl)-6-fluoro-N-(3,4,5-trimethoxyphenyl) chroman-2-carboxamide derivative.

Quantitative Data: Anti-tubercular Activity

| Compound ID | Aryl Substituent | MIC (µM) | IC50 (µM) |

| 5d | 4-Chloro | 70 | 53 |

Data from in vitro screening against Mycobacterium tuberculosis H37Rv.

Mechanism of Action: Inhibition of Tryptophan Biosynthesis

The anti-tubercular activity of some fluorinated compounds is attributed to the inhibition of the tryptophan biosynthesis pathway, which is essential for the survival of M. tuberculosis in the host.[1][9][10][11]

References

- 1. Tryptophan biosynthesis protects mycobacteria from CD4 T-cell-mediated killing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. 6-Fluorophenylbenzohydrazides inhibit Mycobacterium tuberculosis growth through alteration of tryptophan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. The tryptophan biosynthetic pathway is essential for Mycobacterium tuberculosis to cause disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of Methyl 6-fluorochroman-2-carboxylate

Disclaimer: A comprehensive search of publicly available scientific databases and literature did not yield experimentally determined spectroscopic data (NMR, IR, MS) for Methyl 6-fluorochroman-2-carboxylate. The following guide is therefore based on a theoretical analysis of the compound's structure, incorporating predicted values from established spectroscopic principles and data from analogous compounds. This document is intended to serve as a reference and predictive guide for researchers working with this molecule.

Introduction

This compound is a heterocyclic organic compound with a core chroman structure, which is a common motif in a variety of biologically active molecules. The presence of a fluorine atom and a methyl ester group makes it a valuable intermediate in medicinal chemistry and drug development. Accurate structural elucidation and purity assessment are critical, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a detailed prediction of the spectroscopic data for this compound and outlines the standard experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0 - 6.8 | m | 3H | Aromatic protons |

| ~4.8 | dd | 1H | H-2 |

| ~3.8 | s | 3H | -OCH₃ |

| ~2.9 | m | 2H | H-4 |

| ~2.2 | m | 2H | H-3 |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~171 | C=O (ester) |

| ~156 (d) | C-6 (C-F coupling) |

| ~150 (d) | C-8a (C-F coupling) |

| ~118 (d) | Aromatic C-H (C-F coupling) |

| ~116 (d) | Aromatic C-H (C-F coupling) |

| ~114 (d) | Aromatic C-H (C-F coupling) |

| ~122 | C-4a |

| ~75 | C-2 |

| ~52 | -OCH₃ |

| ~24 | C-4 |

| ~22 | C-3 |

Table 3: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1740 | Strong | C=O (ester) stretch |

| ~1600, ~1500 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | C-O (ester) stretch |

| ~1100 | Strong | C-F stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 210.07 | [M]⁺ (Molecular Ion) |

| 151.04 | [M - COOCH₃]⁺ |

| 123.04 | [M - COOCH₃ - CO]⁺ |

Experimental Protocols

The following are generalized methodologies for the key spectroscopic experiments.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Instrumentation and Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a wider spectral width (e.g., 220 ppm) is used, with a longer relaxation delay (2-5 seconds) and a significantly larger number of scans. Proton decoupling is typically applied.

-

Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to confirm assignments.

-

-

Sample Preparation: If the sample is a solid, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

-

Instrumentation and Data Acquisition:

-

Record the IR spectrum using an FT-IR spectrometer equipped with an ATR accessory or a sample holder for pellets.

-

Collect a background spectrum of the empty ATR crystal or the KBr pellet.

-

Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

The final spectrum is usually presented in terms of transmittance.

-

-

Sample Preparation: Prepare a dilute solution of the sample (around 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation and Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through a coupled chromatography system (e.g., GC-MS or LC-MS).

-

Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer can be used to determine the exact mass and elemental composition.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Methyl 6-Fluorochroman-2-carboxylate: A Chiral Building Block for Pharmaceutical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-fluorochroman-2-carboxylate is a pivotal chiral building block in the pharmaceutical industry, prized for its role in the synthesis of complex, stereospecific drugs. The presence of a fluorine atom on the chroman scaffold and a chiral center at the 2-position makes it an attractive starting material for creating molecules with unique pharmacological properties. This technical guide provides a comprehensive overview of the synthesis, resolution, and application of this compound, with a focus on its utility in the development of cardiovascular drugs such as Nebivolol. Detailed experimental protocols, comparative data, and workflow visualizations are presented to serve as a practical resource for professionals in drug discovery and development.

Introduction

The chroman ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. When combined with a chiral center, as in this compound, it offers a powerful tool for the enantioselective synthesis of high-value pharmaceutical agents.[1]

This guide will delve into the synthetic routes to obtain racemic this compound, the critical methods for its chiral resolution, and its primary application as a key intermediate.

Synthesis of Racemic this compound

The synthesis of the racemic form of this compound typically begins with the preparation of its parent carboxylic acid, 6-fluorochroman-2-carboxylic acid, followed by esterification.

Synthesis of 6-Fluorochroman-2-carboxylic Acid

A common route to 6-fluorochroman-2-carboxylic acid starts from p-fluorophenol. The process involves a series of reactions to construct the chroman ring system.[1]

Esterification to this compound

The carboxylic acid is then esterified to yield the methyl ester. This is a standard procedure often carried out with high efficiency.

Experimental Protocol: Esterification of 6-Fluorochroman-2-carboxylic Acid

-

Materials: 6-fluorochroman-2-carboxylic acid, Methanol (MeOH), Sulfuric acid (H₂SO₄).

-

Procedure:

-

Dissolve 6-fluorochroman-2-carboxylic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.

-

Purify the crude product by column chromatography if necessary.[2]

-

Chiral Resolution of this compound

The separation of the racemic mixture into its individual enantiomers, (S)-methyl 6-fluorochroman-2-carboxylate and (R)-methyl 6-fluorochroman-2-carboxylate, is the most critical step in its utilization as a chiral building block. Both enzymatic and chemical resolution methods have been successfully employed.

Enzymatic Resolution

Enzymatic resolution offers a highly selective and environmentally friendly approach to obtaining the enantiopure forms. This method typically involves the use of lipases or esterases that selectively hydrolyze one enantiomer of the methyl ester to its corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted.

A particularly effective method utilizes two distinct esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus, to sequentially resolve the racemic this compound (MFCC).[3]

Experimental Protocol: Sequential Biphasic Batch Resolution of Racemic MFCC [3]

-

Enzymes: Immobilized cells of E. coli expressing EstS and EstR.

-

Reaction System: An aqueous-toluene biphasic system.

-

Procedure:

-

Batch 1 (Production of (S)-6-fluorochroman-2-carboxylic acid):

-

The organic phase (toluene) containing racemic MFCC is mixed with an aqueous phase containing immobilized EstS cells.

-

The reaction is carried out at a controlled temperature and pH. EstS selectively hydrolyzes (S)-MFCC to (S)-6-fluorochroman-2-carboxylic acid, which partitions into the aqueous phase.

-

After the desired conversion, the aqueous phase containing the (S)-acid is separated.

-

-

Batch 2 (Production of (R)-6-fluorochroman-2-carboxylic acid):

-

A fresh aqueous phase containing immobilized EstR cells is added to the organic phase, which is now enriched with (R)-MFCC.

-

EstR selectively hydrolyzes the remaining (R)-MFCC to (R)-6-fluorochroman-2-carboxylic acid.

-

The aqueous phase containing the (R)-acid is then separated.

-

-

Work-up: The respective enantiopure carboxylic acids are recovered from the aqueous phases by acidification and extraction. The unreacted enantiopure methyl ester can be recovered from the organic phase.

-

Table 1: Quantitative Data for Enzymatic Resolution of Racemic MFCC [3]

| Enantiomer | Esterase | Enantiomeric Excess (ee) of Acid | Yield (Total Mole) |

| (S)-FCCA | EstS | >99% | 93.5% (over 10 batches) |

| (R)-FCCA | EstR | 95-96% | 93.5% (over 10 batches) |

Chemical Resolution

Chemical resolution typically involves the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral amine resolving agent. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. While this method is well-established for the parent carboxylic acid, the principle can be adapted for the ester after hydrolysis.

Resolving Agents for 6-Fluorochroman-2-carboxylic Acid:

Experimental Protocol: Chemical Resolution of 6-Fluorochroman-2-carboxylic Acid (Illustrative) [1]

-

Materials: Racemic 6-fluorochroman-2-carboxylic acid, (R)-(+)-α-methylbenzylamine, suitable solvent (e.g., ethanol).

-

Procedure:

-

Dissolve the racemic acid in a suitable solvent.

-

Add an equimolar amount of the chiral resolving agent, (R)-(+)-α-methylbenzylamine.

-

Allow the diastereomeric salts to form and crystallize. The salt of one diastereomer will preferentially precipitate.

-

Isolate the crystals by filtration.

-

Liberate the enantiomerically pure carboxylic acid from the salt by treatment with an acid (e.g., HCl).

-

The other enantiomer can be recovered from the mother liquor.

-

The resolved carboxylic acid can then be re-esterified to the methyl ester as described in section 2.2.

-

Application as a Chiral Building Block: Synthesis of Nebivolol

The most prominent application of the enantiomers of this compound is in the synthesis of Nebivolol, a highly selective β1-adrenergic receptor antagonist used for the treatment of hypertension. Nebivolol is a racemic mixture of (S,R,R,R)-Nebivolol and (R,S,S,S)-Nebivolol. The synthesis requires both the (S) and (R) enantiomers of 6-fluorochroman derivatives.

The general synthetic strategy involves the conversion of the enantiopure this compound into a key epoxide intermediate. Two different epoxide diastereomers are synthesized, one from (S)-methyl 6-fluorochroman-2-carboxylate and the other from the (R)-enantiomer. These epoxides are then coupled to construct the final Nebivolol molecule.

Table 2: Key Transformations in the Synthesis of Nebivolol from this compound

| Starting Enantiomer | Key Intermediate | Subsequent Steps |

| (S)-Methyl 6-fluorochroman-2-carboxylate | (S)-6-fluoro-2-oxiranyl-chroman | Ring-opening and coupling |

| (R)-Methyl 6-fluorochroman-2-carboxylate | (R)-6-fluoro-2-oxiranyl-chroman | Ring-opening and coupling |

Visualizations

Logical Workflow: From Racemate to Chiral Building Block

Caption: Chiral resolution pathways for this compound.

Experimental Workflow: Enzymatic Resolution

Caption: Sequential biphasic enzymatic resolution workflow.

Signaling Pathway: β1-Adrenergic Receptor

Caption: Simplified β1-adrenergic receptor signaling pathway targeted by Nebivolol.

Conclusion

This compound is a valuable and versatile chiral building block. The development of efficient enzymatic resolution methods has made the enantiomerically pure forms more accessible, paving the way for their use in complex pharmaceutical syntheses. Its role in the production of Nebivolol highlights the importance of such chiral intermediates in modern drug development. This guide provides a foundational understanding and practical protocols to aid researchers in the synthesis, resolution, and application of this important molecule. Further exploration of its utility in the synthesis of other bioactive compounds is a promising area for future research.

References

- 1. UQ eSpace [espace.library.uq.edu.au]

- 2. WO2004041805A1 - NEW PROCESS FOR THE PREPARATION OF RACEMIC ([2S[2R*[R[R*]]]] and ([2R[2S*[S[S*]]]]-(±)- α,α' -[imino-bis(methylene)]bis[6-fluoroÂchroman-2-methanol] AND ITS PURE [2S[2R*[R[R*]& - Google Patents [patents.google.com]

- 3. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. RU2392277C2 - Method of nebivolol racemate obtainment - Google Patents [patents.google.com]

Potential Therapeutic Targets for 6-Fluorochroman Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-fluorochroman scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic targets. Its unique stereoelectronic properties, conferred by the fluorine atom and the chroman ring system, have led to the development of potent and selective modulators of key physiological pathways. This technical guide provides an in-depth analysis of the identified therapeutic targets for 6-fluorochroman compounds, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways to facilitate further research and drug development in this promising area.

Identified Therapeutic Targets

Extensive research has identified three primary therapeutic targets for 6-fluorochroman derivatives:

-

Serotonin 1A (5-HT1A) Receptor: Novel 6-fluorochroman derivatives have been synthesized and evaluated as potent antagonists of the 5-HT1A receptor, a key target for the treatment of anxiety and depression.

-

Beta-1 Adrenergic Receptor (β1-AR): The 6-fluorochroman-2-carboxylic acid moiety is a crucial building block in the synthesis of Nebivolol, a highly selective β1-AR antagonist used in the management of hypertension.

-

P2Y6 Receptor: 2H-chromene derivatives, including 6-fluoro analogs, have been identified as antagonists of the P2Y6 receptor, a G protein-coupled receptor implicated in inflammation and other pathological processes.

Quantitative Data Summary

The following tables summarize the quantitative data for 6-fluorochroman compounds and their derivatives against the identified therapeutic targets.

Table 1: 5-HT1A Receptor Binding Affinity and Functional Antagonism of 6-Fluorochroman Derivatives

| Compound | Structure | R | Ki (nM)¹ | Antagonism (IC50, nM)² |

| Lead Compound | N/A | H | 0.22[1] | 13[1] |

| 31n | N/A | 1,3-benzodioxole | N/A | N/A |

¹Competition for [³H]8-OH-DPAT binding in rat hippocampal membranes. ²Inhibition of forskolin-stimulated adenylyl cyclase activity in CHO cells expressing the human 5-HT1A receptor.

Table 2: Beta-1 Adrenergic Receptor Binding Affinity of Nebivolol

| Compound | Structure | Target | Ki (nM) | Selectivity (β2/β1 ratio) |

| Nebivolol | N/A | β1-Adrenergic Receptor | 0.9 | 50 |

Data from rabbit lung membrane preparations.

Table 3: P2Y6 Receptor Antagonism of 2H-Chromene Derivatives

| Compound | Structure | R | IC50 (µM)¹ |

| 11 | N/A | 6-fluoro | 1-2 |

| 12 | N/A | 6-chloro | 1-2 |

| 27 | N/A | 6,8-difluoro | 2.99 |

¹Antagonism of UDP-induced Ca²⁺ transients in human P2Y6R-expressing astrocytoma cells.

Signaling Pathways

Understanding the signaling pathways associated with each therapeutic target is crucial for elucidating the mechanism of action of 6-fluorochroman compounds.

Beta-1 Adrenergic Receptor Signaling

Activation of the β1-adrenergic receptor, a Gs protein-coupled receptor, initiates a signaling cascade that leads to increased intracellular cyclic AMP (cAMP) levels.

Beta-1 Adrenergic Receptor Signaling Pathway

5-HT1A Receptor Signaling

The 5-HT1A receptor is a Gi/o protein-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

5-HT1A Receptor Signaling Pathway

P2Y6 Receptor Signaling

The P2Y6 receptor is coupled to Gq/11 proteins. Its activation by UDP leads to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.

P2Y6 Receptor Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol 1: 5-HT1A Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT1A receptor.

-

Objective: To determine the inhibitory constant (Ki) of 6-fluorochroman derivatives for the 5-HT1A receptor.

-

Materials:

-

Membrane Preparation: Rat hippocampal membranes.

-

Radioligand: [³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT).

-

Non-specific Binding Control: Serotonin (5-HT) at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.

-

Test Compounds: 6-fluorochroman derivatives dissolved in a suitable solvent.

-

Instrumentation: Scintillation counter, filtration apparatus.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: Membrane preparation, [³H]8-OH-DPAT, and assay buffer.

-

Non-specific Binding: Membrane preparation, [³H]8-OH-DPAT, and 10 µM 5-HT.

-

Competition Binding: Membrane preparation, [³H]8-OH-DPAT, and varying concentrations of the test compound.

-

-

Incubate the plate at 25°C for 90 minutes.[2]

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Radioligand Binding Assay Workflow

Protocol 2: Forskolin-Stimulated Adenylyl Cyclase Assay

This functional assay measures the ability of a compound to antagonize the Gαi-mediated inhibition of adenylyl cyclase.

-

Objective: To determine the functional antagonist activity (IC50) of 6-fluorochroman derivatives at the 5-HT1A receptor.

-

Materials:

-

Cells: Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor.

-

Stimulant: Forskolin.

-

Agonist: 8-OH-DPAT.

-

Test Compounds: 6-fluorochroman derivatives.

-

Assay Buffer: Appropriate cell culture medium.

-

cAMP Detection Kit: Commercially available kit (e.g., TR-FRET, ELISA).

-

-

Procedure:

-

Seed CHO-h5-HT1A cells in a 96-well plate and culture overnight.

-

Pre-incubate the cells with varying concentrations of the test compound (potential antagonist) for a specified time.

-

Add a fixed concentration of the agonist (8-OH-DPAT) to all wells except the basal and forskolin-only controls.

-

Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.

-

Incubate for a specified time (e.g., 40 minutes) at 37°C.[3]

-

Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.

-

The antagonist activity is determined by the ability of the test compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production.

-

Calculate the IC50 value from the concentration-response curve.

-

Adenylyl Cyclase Assay Workflow

Protocol 3: Intracellular Calcium Mobilization Assay

This assay is used to determine the antagonist activity of compounds at Gαq-coupled receptors like the P2Y6 receptor.

-

Objective: To measure the ability of 2H-chromene derivatives to inhibit UDP-induced intracellular calcium mobilization.

-

Materials:

-

Cells: Human astrocytoma cells expressing the human P2Y6 receptor.

-

Calcium Indicator Dye: Fluo-4 AM.

-

Agonist: Uridine diphosphate (UDP).

-

Test Compounds: 2H-chromene derivatives.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Instrumentation: Fluorescence plate reader with automated injection.

-

-

Procedure:

-

Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.

-

Load the cells with Fluo-4 AM dye by incubating with a dye-loading solution for 1 hour at 37°C.[4]

-

Wash the cells with assay buffer to remove extracellular dye.

-

Place the plate in the fluorescence plate reader.

-

Add varying concentrations of the test compound (potential antagonist) to the wells and incubate for a specified period.

-

Initiate the measurement of fluorescence intensity.

-

After establishing a baseline reading, inject a fixed concentration of the agonist (UDP) into the wells.

-

Continue to measure the fluorescence intensity to record the calcium transient.

-

The antagonist activity is determined by the reduction in the UDP-induced fluorescence signal.

-

Calculate the IC50 value from the concentration-response curve.

-

Calcium Mobilization Assay Workflow

Conclusion

The 6-fluorochroman scaffold represents a versatile and promising starting point for the design of novel therapeutic agents. The identified activities at the 5-HT1A, β1-adrenergic, and P2Y6 receptors highlight the broad therapeutic potential of this chemical class. This technical guide provides a comprehensive overview of the current state of research, including quantitative data, signaling pathways, and detailed experimental protocols, to serve as a valuable resource for researchers and drug development professionals. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of 6-fluorochroman derivatives are warranted to unlock their full therapeutic potential.

References

- 1. Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions | Bentham Science [benthamscience.com]

- 2. CN104072470A - Preparation method of 6-fluorochroman-2-formic acid - Google Patents [patents.google.com]

- 3. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. content.abcam.com [content.abcam.com]

An In-depth Technical Guide to the Discovery and Synthesis of Chroman-2-Carboxylate Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction and Discovery

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged heterocyclic structure found in a vast array of natural products and biologically active molecules.[1] Its derivatives are integral to compounds like the E vitamins (tocopherols), demonstrating significant antioxidant properties.[1] A key subclass of these compounds, chroman-2-carboxylate esters, and their parent carboxylic acids, are crucial chiral building blocks in medicinal and process chemistry. The stereochemistry at the C2 position is often critical for the pharmacological activity of the final compound.[2]

Historically, one of the earliest methods for the synthesis of the related chromone structures involved the decarboxylation of chromone-2-carboxylic acid.[3] Modern synthetic efforts, however, have focused on developing highly efficient and stereoselective routes to access enantiomerically pure chroman-2-carboxylates. A prominent example of a biologically significant chroman-2-carboxylic acid is Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), a water-soluble analog of vitamin E widely used as a standard for antioxidant activity.[4] This guide details the core modern synthetic strategies, presents key quantitative data, provides detailed experimental protocols, and visualizes the associated workflows and biological pathways.

Core Synthetic Strategies

The enantioselective synthesis of chroman-2-carboxylate esters is paramount for their use in drug development. The most effective contemporary methodologies focus on creating the chiral center at the C2 position with high fidelity.

Asymmetric Organocatalytic Intramolecular Oxa-Michael Addition

A highly direct and efficient method for synthesizing chiral chroman-2-carboxylates is the asymmetric intramolecular oxa-Michael addition.[5] This approach utilizes a prochiral substrate, typically an (E)-3-(2-hydroxyphenyl)acrylate derivative, which undergoes cyclization catalyzed by a small chiral organic molecule.[3] Bifunctional organocatalysts, such as those derived from cinchona alkaloids containing both a Lewis basic site (to deprotonate the phenol) and a Brønsted acidic site (to activate the Michael acceptor), are particularly effective in controlling the stereochemical outcome of the ring-closing reaction.[2][3]

Asymmetric Hydrogenation

Another powerful strategy involves the asymmetric hydrogenation of a chromone precursor, specifically a chromone-2-carboxylate ester.[5] This method employs a transition metal catalyst, such as rhodium or ruthenium, complexed with a chiral ligand (e.g., (S)-BINAP). The precursor, ethyl 4-oxochromene-2-carboxylate, is synthesized and then subjected to high-pressure hydrogenation, which reduces the double bond to form the chiral chroman ring with high enantioselectivity.[5]

Enzymatic Kinetic Resolution

Kinetic resolution offers a bio-catalytic route to separate enantiomers from a racemic mixture. In this method, racemic ethyl chroman-2-carboxylate is treated with an enzyme, typically an immobilized lipase such as Candida antarctica lipase B (Novozym 435).[2][5] The enzyme selectively hydrolyzes one enantiomer (e.g., the (R)-ester) to its corresponding carboxylic acid, leaving the desired, unreacted enantiomer (e.g., the (S)-ester) in high enantiomeric excess. The reaction is typically stopped at around 50% conversion to maximize the enantiopurity of both the remaining ester and the formed acid.[2]

Data Presentation: A Comparative Overview

Quantitative data from various synthetic and biological studies are summarized below for clear comparison.

Table 1: Organocatalytic Synthesis of Chroman Derivatives

| Catalyst Type | Substrate | Yield (%) | ee (%) | Reference |

| Cinchona-alkaloid thiourea | Ethyl (E)-3-(2-hydroxyphenyl)acrylate | 85-95 | 90-98 | [2] |

| Bifunctional squaramide | 2-Naphthol and 2,4-dienal | up to 92 | up to 96 | [6] |

| (S)-Diphenylprolinol TMS ether | (E)-2-hydroxyaryl-2-oxobut-3-enoate | up to 96 | >99 | [4] |

Table 2: Biological Activity of Chroman Derivatives

| Compound ID/Name | Cancer Cell Line | Activity Type | Value (µM) | Reference |

| Compound 6i (Chroman deriv.) | MCF-7 (Breast) | GI₅₀ | 34.7 | [7] |

| Chromone-2-carboxamide 15 | MDA-MB-231 (Breast) | GI₅₀ | 14.8 | [7] |

| Chroman carboxamide 5k | MCF-7 (Breast) | GI₅₀ | 40.9 | [7] |

| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 Inhibition | IC₅₀ | 1.5 | [1] |

| HHC (Chroman deriv.) | A2058 (Melanoma) | IC₅₀ | 0.34 | [7] |

Experimental Protocols

Detailed methodologies for key synthetic procedures are provided below.

Protocol 1: Asymmetric Organocatalytic Intramolecular Oxa-Michael Addition[2][3]

-

Preparation of Starting Material: The precursor, ethyl (E)-3-(2-hydroxyphenyl)acrylate, is synthesized via a Horner-Wadsworth-Emmons reaction between salicylaldehyde and triethyl phosphonoacetate in the presence of a base like sodium hydride. The product is purified by column chromatography.[8]

-

Asymmetric Cyclization: To a solution of ethyl (E)-3-(2-hydroxyphenyl)acrylate (1.0 mmol) in anhydrous toluene (10 mL) in a flame-dried flask under an inert atmosphere, the chiral cinchona-alkaloid-based thiourea catalyst (0.05 mmol, 5 mol%) is added.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature (or as optimized) for 24-48 hours. The progress is monitored by thin-layer chromatography (TLC).

-

Purification and Analysis: Upon completion, the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane-ethyl acetate gradient) to afford the enantiomerically enriched ethyl chroman-2-carboxylate. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[2]

Protocol 2: Enzymatic Kinetic Resolution of Racemic Ethyl Chroman-2-Carboxylate[2]

-

Preparation of Racemate: Racemic ethyl chroman-2-carboxylate is synthesized via a standard acid-catalyzed cyclization of ethyl (E)-3-(2-hydroxyphenyl)acrylate and purified by column chromatography.

-

Enzymatic Hydrolysis: A suspension of racemic ethyl chroman-2-carboxylate (1.0 g, 4.85 mmol) is prepared in a phosphate buffer solution (50 mL, 0.1 M, pH 7.0). Immobilized lipase from Candida antarctica (Novozym 435, 100 mg) is added.

-

Reaction Monitoring: The mixture is stirred in a temperature-controlled shaker (e.g., 30 °C). The reaction is monitored by taking aliquots and analyzing the conversion and enantiomeric excess of the remaining ester and the formed acid by chiral HPLC. The reaction is stopped at approximately 50% conversion.

-

Work-up and Separation: The enzyme is removed by filtration and washed with ethyl acetate. The filtrate is transferred to a separatory funnel. The organic layer, containing the unreacted (S)-ester, is separated. The aqueous layer is acidified to pH 2-3 with 1 M HCl and extracted with ethyl acetate (3 x 30 mL) to recover the (R)-chroman-2-carboxylic acid.

-

Purification: The organic layers for the ester and the acid are separately dried over anhydrous sodium sulfate and concentrated to yield the enantiopure products. Further purification can be performed by column chromatography if necessary.[2]

Visualizations: Workflows and Signaling Pathways

Synthetic Workflow Visualization

The following diagram illustrates the general workflow for the organocatalytic synthesis of a chiral chroman-2-carboxylate ester.

Biological Pathway Visualization

Certain chroman derivatives exhibit anticancer activity by selectively inhibiting Sirtuin 2 (SIRT2), a histone deacetylase.[1] This inhibition prevents the deacetylation of the tumor suppressor protein p53, leading to its accumulation and the activation of apoptosis (programmed cell death).

References

- 1. Chromane - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. ijrpc.com [ijrpc.com]

- 4. 6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic Acid | 53188-07-1 | TCI AMERICA [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Strategic Incorporation of Fluorine in Heterocyclic Scaffolds: A Technical Guide for Drug Discovery

Introduction

The introduction of fluorine into heterocyclic molecules represents a cornerstone of modern medicinal chemistry, with approximately 25% of all pharmaceuticals on the market containing at least one fluorine atom.[1] This strategic incorporation is not a matter of chance but a deliberate design element to enhance the pharmacological profile of drug candidates. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[2][3][4][5] This guide provides an in-depth technical overview of the role of fluorinated heterocyclic compounds in drug discovery, focusing on key examples, experimental methodologies, and the underlying principles that make this chemical space so fruitful for the development of novel therapeutics.

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are themselves fundamental building blocks in drug design, present in roughly 85% of all bioactive molecules.[1][6] When the unique properties of fluorine are combined with the diverse chemical space of heterocycles, the resulting fluorinated heterocyclic compounds often exhibit superior druglike properties.[2]

The Physicochemical Impact of Fluorination

The strategic placement of fluorine atoms can lead to several beneficial modifications of a drug candidate's properties:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger (around 116 kcal/mol) than a carbon-hydrogen bond (approximately 99 kcal/mol).[1] This increased bond strength makes the site of fluorination more resistant to metabolic attack, particularly by cytochrome P450 enzymes, which can lead to a longer drug half-life and improved bioavailability.[3][5]

-

Modulation of pKa: As the most electronegative element, fluorine exerts a strong electron-withdrawing effect. This can lower the pKa of nearby basic functional groups, such as amines. By reducing the basicity of a molecule, its lipophilicity at physiological pH can be increased, leading to improved cell membrane permeability and oral absorption.[2][3]

-

Increased Binding Affinity: The substitution of hydrogen with fluorine can enhance the binding affinity of a ligand to its target protein.[3][5] Fluorine can participate in favorable electrostatic interactions, including dipole-dipole interactions and weak hydrogen bonds, with amino acid residues in the protein's binding pocket.[7]

-

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule. This can be exploited to lock a drug candidate into its bioactive conformation, thereby increasing its potency and selectivity.

-

Altered Lipophilicity: The effect of fluorination on lipophilicity is complex and depends on the context of the molecule. While a single fluorine atom can increase lipophilicity, the introduction of a trifluoromethyl group often decreases it.[][9] This allows for fine-tuning of a compound's solubility and permeability.

Case Study 1: Selective COX-2 Inhibitors - The Story of Celecoxib

A prime example of a successful fluorinated heterocyclic drug is Celecoxib (Celebrex®), a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation. Its development was a landmark in rational drug design, targeting the inducible COX-2 enzyme, which is upregulated at sites of inflammation, while sparing the constitutive COX-1 enzyme, which plays a protective role in the gastrointestinal tract.[10]

Mechanism of Action of Celecoxib

Celecoxib selectively binds to and inhibits the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[2] The trifluoromethyl (-CF3) group on the pyrazole ring of Celecoxib is crucial for its selectivity. It fits into a side pocket of the COX-2 active site that is not present in COX-1, leading to a higher binding affinity for the target enzyme.

The signaling pathway of COX-2 inhibition by Celecoxib is depicted below:

Quantitative Data: Bioactivity of Celecoxib

The selectivity of Celecoxib for COX-2 over COX-1 is a key determinant of its therapeutic profile. This is quantified by comparing the half-maximal inhibitory concentrations (IC50) for each enzyme.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 15 | 0.04 | 375 |

| Ibuprofen | 2.5 | 5.1 | 0.5 |

| Aspirin | 0.1 | 1.2 | 0.08 |

Data are representative and may vary depending on the specific assay conditions.

Experimental Protocols

A common synthetic route to Celecoxib involves the condensation of a trifluoromethylated β-diketone with a substituted hydrazine.

Materials:

-

4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione

-

4-Sulfamoylphenylhydrazine hydrochloride

-

Ethanol

-

Hydrochloric acid (catalytic amount)

Procedure:

-

Dissolve 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.

-

Add a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure Celecoxib.

This assay determines the potency and selectivity of a compound in inhibiting the two COX isoforms.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (e.g., Celecoxib)

-